Trisodium arsenate

Description

Properties

IUPAC Name |

trisodium;arsorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Na/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAKLRDFBGJOX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) |

Source

|

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9039367 |

Source

|

| Record name | Trisodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.889 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-38-5, 64070-83-3 |

Source

|

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic(V) acid, trisodium salt, heptahydrate (1:3:7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XO134LHLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trisodium Arsenate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of trisodium arsenate (Na₃AsO₄). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this inorganic arsenic compound. The document includes structured data tables, detailed experimental protocols, and visualizations of key biological signaling pathways affected by arsenate exposure.

Chemical and Physical Properties

Trisodium arsenate is an inorganic compound that exists in anhydrous and hydrated forms, most commonly as the dodecahydrate (Na₃AsO₄·12H₂O)[1]. It is a colorless to white crystalline solid that is highly toxic and soluble in water[2][3]. Due to its structural similarity to phosphate, the arsenate ion can interfere with critical biological processes, making it a subject of significant toxicological and pharmacological research[4][5].

Quantitative Data

The key physicochemical properties of various forms of sodium arsenate are summarized below for easy comparison.

| Property | Anhydrous Trisodium Arsenate | Trisodium Arsenate Heptahydrate | Trisodium Arsenate Dodecahydrate |

| Molecular Formula | AsNa₃O₄[6][7][8] | Na₃AsO₄·7H₂O | Na₃AsO₄·12H₂O[1] |

| Molar Mass | 207.89 g/mol [2][8][9] | 333.99 g/mol | 423.9 g/mol [7] |

| CAS Number | 13464-38-5[6][10] | 64070-83-3[11] | 13510-46-8[1] |

| Appearance | White solid[1] | Colorless crystals[2] | Colorless solid[1] |

| Density | 2.835 g/cm³[10] | 1.87 g/cm³[2] | 1.517 g/cm³[1] |

| Melting Point | 1390 °C[6][12] | 57 °C (loses 5 H₂O)[2] | 86.3 °C[7] |

| Boiling Point | Decomposes | Decomposes at 180 °C[2][3] | Decomposes |

| Solubility in Water | Soluble[2] | 1 part in 3 parts water[2] | Soluble[1] |

Qualitative Properties

-

Taste : The compound is reported to have a mild alkaline taste[2].

-

Odor : It is an odorless solid[2].

-

pH : Aqueous solutions of trisodium arsenate are alkaline to litmus[2].

-

Stability : The heptahydrate form is known to effloresce (lose water of hydration) in warm air[2]. When heated to decomposition, it emits toxic vapors of arsenic[11].

Structure and Identification

Accurate identification of trisodium arsenate is critical for experimental reproducibility. The following table lists key chemical identifiers.

| Identifier | Value |

| IUPAC Name | trisodium;arsorate[2] |

| Synonyms | Sodium orthoarsenate, Arsenic acid, trisodium salt[6][10] |

| Canonical SMILES | [O-]--INVALID-LINK--([O-])[O-].[Na+].[Na+].[Na+][8][10] |

| InChI Key | CDBAKLRDFBGJOX-UHFFFAOYSA-K[9][10] |

| PubChem CID | 47275[2][10] |

| UN Number | 1685[2] |

Reactivity and Safety

Trisodium arsenate is a weak oxidizing agent[2]. It is chemically incompatible with strong oxidizing agents and strong acids[2]. In the presence of water, it is also incompatible with metals such as iron, aluminum, and zinc[2].

Hazard Summary: Trisodium arsenate is classified as highly toxic if swallowed (H301) and toxic if inhaled (H331)[2]. It is a known poison, nephrotoxin, and can induce hepatic steatosis[8]. Exposure can lead to a range of symptoms, including hypotension, abdominal pain, vomiting, and potential cardiac abnormalities[13]. All handling should be performed in accordance with safety data sheets (SDS) under appropriate containment conditions.

Experimental Protocols

Synthesis of Trisodium Arsenate Dodecahydrate (Na₃AsO₄·12H₂O)

This protocol describes the synthesis of trisodium arsenate by neutralizing arsenic acid with sodium hydroxide[1][7].

Materials:

-

Arsenic acid (H₃AsO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH indicator or pH meter

-

Crystallization dish

-

Stir plate and magnetic stir bar

-

Heating mantle

Methodology:

-

Preparation of Solutions: Prepare a stoichiometric solution of sodium hydroxide in deionized water. Carefully calculate the amount needed to fully neutralize the arsenic acid in a 3:1 molar ratio (3 moles of NaOH for every 1 mole of H₃AsO₄).

-

Neutralization: Slowly add the sodium hydroxide solution to the arsenic acid solution with continuous stirring. The reaction is exothermic; control the temperature by placing the reaction vessel in an ice bath if necessary.

-

pH Adjustment: Monitor the pH of the solution. Continue adding NaOH solution dropwise until the pH becomes strongly alkaline (pH > 11.5) to ensure the formation of the AsO₄³⁻ anion[1].

-

Concentration: Gently heat the resulting solution to evaporate excess water and concentrate the salt. Avoid boiling to prevent the formation of pyroarsenate[2].

-

Crystallization: Transfer the concentrated solution to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to promote the formation of Na₃AsO₄·12H₂O crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold deionized water to remove any residual impurities. Dry the crystals at a low temperature or in a desiccator to prevent the loss of hydration water.

Characterization Workflow

The following workflow outlines the standard procedures for validating the identity and purity of a newly synthesized batch of trisodium arsenate.

Caption: Workflow for the characterization of synthesized trisodium arsenate.

Biological Activity and Signaling Pathways

Arsenate's toxicity stems primarily from its ability to act as a phosphate analog. This allows it to interfere with essential cellular processes like ATP synthesis. In drug development, understanding how arsenicals modulate cellular signaling is crucial for assessing both therapeutic potential and toxicity.

JNK Signaling Pathway Activation

Both arsenate and arsenite are known to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, including apoptosis and inflammation. However, they do so via distinct mechanisms. The pathway for arsenate involves the activation of specific small GTP-binding proteins and MAP kinase kinase kinases (MEKKs)[14].

Caption: Arsenate-mediated activation of the JNK signaling pathway[14].

Disruption of the Hippo Signaling Pathway

Chronic exposure to low, environmentally relevant concentrations of arsenic can impair stem cell differentiation by disrupting the Hippo signaling pathway[15]. This pathway is critical for regulating organ size and maintaining pluripotency during embryonic development. Arsenic exposure leads to the enhanced activation and nuclear translocation of the transcriptional co-activator YAP and its partner TEAD, promoting the expression of genes that maintain a pluripotent state and delay differentiation[15].

Caption: Arsenic-induced disruption of the Hippo signaling pathway[15].

References

- 1. Sodium arsenate - Wikipedia [en.wikipedia.org]

- 2. Sodium arsenate | AsNa3O4 | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Trisodium arsenite | 14060-38-9 | Benchchem [benchchem.com]

- 5. Pathways of Arsenic Uptake and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 13464-38-5,trisodium arsenate | lookchem [lookchem.com]

- 7. trisodium arsenate | 13464-38-5 [chemicalbook.com]

- 8. Trisodium arsenate - 13464-38-5 | VulcanChem [vulcanchem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. trisodium arsenate - Wikidata [wikidata.org]

- 11. Page loading... [guidechem.com]

- 12. 13464-38-5 CAS MSDS (trisodium arsenate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. SODIUM ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. experts.azregents.edu [experts.azregents.edu]

- 15. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Trisodium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Formula

Trisodium arsenate, an inorganic compound, is represented by the chemical formula Na₃AsO₄.[1] It is an inorganic sodium salt composed of sodium cations and arsenate anions in a 3:1 ratio.[2] The anhydrous form has a molecular weight of approximately 207.89 g/mol .[1] Trisodium arsenate is also commonly handled as its dodecahydrate (Na₃AsO₄·12H₂O).[3]

| Identifier | Value |

| Chemical Formula | Na₃AsO₄ |

| IUPAC Name | Trisodium arsorate |

| CAS Number | 13464-38-5 (anhydrous)[4] |

| Molecular Weight | ~207.89 g/mol (anhydrous)[4] |

Molecular Structure and Geometry

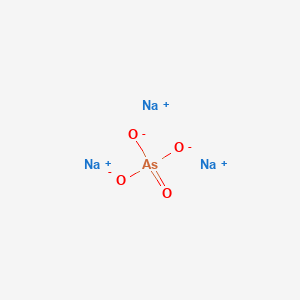

Trisodium arsenate is an ionic compound consisting of three sodium ions (Na⁺) and one arsenate ion (AsO₄³⁻). The core of its chemical character and reactivity lies in the structure of the arsenate anion.

The arsenate ion features a central arsenic atom in the +5 oxidation state. This arsenic atom is covalently bonded to four oxygen atoms in a tetrahedral geometry. Due to resonance, the -3 charge is delocalized across the four oxygen atoms. This results in the bonds between arsenic and oxygen having characteristics that are intermediate between a single and a double bond. The ideal bond angle for the O-As-O bonds in a perfect tetrahedral structure is 109.5°. In the related sodium dihydrogen arsenate (NaH₂AsO₄), the As-O bond lengths are in the range of 1.65 Å to 1.73 Å.[5]

Caption: Ionic structure of trisodium arsenate.

Experimental Protocol: Synthesis of Trisodium Arsenate

A common laboratory-scale synthesis of trisodium arsenate involves the neutralization of arsenic acid with a stoichiometric amount of sodium hydroxide.[3][6] The dodecahydrate form is often produced through this aqueous method.[2][7]

Materials:

-

Arsenic acid (H₃AsO₄) solution of known concentration

-

Sodium hydroxide (NaOH) pellets or a standardized solution

-

Deionized water

-

pH indicator or pH meter

-

Crystallization dish

Procedure:

-

Preparation of Reactants:

-

If starting with solid arsenic acid, carefully prepare an aqueous solution of a desired molarity.

-

Prepare a 3 molar equivalent solution of sodium hydroxide. For example, for every 1 mole of H₃AsO₄, you will need 3 moles of NaOH.[6]

-

-

Neutralization:

-

In a fume hood, slowly add the sodium hydroxide solution to the arsenic acid solution while stirring continuously. This is an exothermic reaction, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the solution. The endpoint of the neutralization is reached when the pH becomes neutral to slightly alkaline.

-

-

Crystallization:

-

Transfer the resulting sodium arsenate solution to a crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature. This can be facilitated by placing the dish in a desiccator.

-

Trisodium arsenate dodecahydrate (Na₃AsO₄·12H₂O) crystals will form.[7]

-

-

Isolation and Drying:

-

Once a sufficient quantity of crystals has formed, decant the supernatant liquid.

-

The crystals can be washed with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the crystals carefully, as the hydrated form can effloresce (lose water of hydration) in warm, dry air.

-

Logical Workflow for Structural Determination

The determination of the molecular structure of an inorganic compound like trisodium arsenate follows a systematic experimental workflow. This process begins with synthesis and purification, followed by various analytical techniques to elucidate its structure.

References

- 1. Sodium arsenate | AsNa3O4 | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trisodium arsenate CAS#: 13464-38-5 [m.chemicalbook.com]

- 3. Sodium arsenate - Wikipedia [en.wikipedia.org]

- 4. Cas 13464-38-5,trisodium arsenate | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solved Sodium arsenate, Na3AsO4, can be prepared by the | Chegg.com [chegg.com]

- 7. trisodium arsenate | 13464-38-5 [chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Preparation of Trisodium Arsenate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trisodium arsenate is a highly toxic and carcinogenic substance. All handling and synthesis should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All waste materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Introduction

Trisodium arsenate (Na₃AsO₄) is an inorganic compound that typically exists as a white or colorless crystalline solid.[1] It is most commonly handled in its hydrated form, trisodium arsenate dodecahydrate (Na₃AsO₄·12H₂O).[1] This technical guide provides a comprehensive overview of the synthesis and preparation of trisodium arsenate dodecahydrate, including its chemical properties, a detailed experimental protocol, and methods for its analysis.

Chemical and Physical Properties

Trisodium arsenate dodecahydrate possesses distinct chemical and physical properties that are crucial for its handling and application in research. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | Na₃AsO₄·12H₂O | [1] |

| Molecular Weight | 424.07 g/mol | |

| Appearance | White or colorless crystalline solid | [1] |

| Melting Point | 86.3 °C | [2] |

| Solubility | Soluble in water | |

| Crystal System | Isomorphous with trisodium phosphate dodecahydrate | [1] |

Synthesis of Trisodium Arsenate Dodecahydrate

The primary method for the synthesis of trisodium arsenate is the neutralization of arsenic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[1][2] The dodecahydrate is then obtained through controlled crystallization from the resulting aqueous solution.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of trisodium arsenate dodecahydrate. This procedure is based on established methods for the synthesis of analogous hydrated salts, such as trisodium phosphate dodecahydrate, due to the limited availability of a detailed protocol for the target compound.

Materials:

-

Arsenic acid (H₃AsO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

pH indicator or pH meter

Equipment:

-

Glass reactor or beaker

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle or water bath

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Preparation of Arsenic Acid Solution: Prepare an aqueous solution of arsenic acid. The concentration should be carefully chosen to allow for effective neutralization and subsequent crystallization.

-

Neutralization:

-

Slowly add a stoichiometric amount of sodium hydroxide solution or sodium carbonate to the arsenic acid solution with constant stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

-

The neutralization reaction is as follows: H₃AsO₄ + 3NaOH → Na₃AsO₄ + 3H₂O or 2H₃AsO₄ + 3Na₂CO₃ → 2Na₃AsO₄ + 3H₂O + 3CO₂

-

Monitor the pH of the solution. The endpoint of the neutralization is a pH above 11.5 to ensure the formation of the arsenate anion (AsO₄³⁻).[1]

-

-

Concentration and Crystallization:

-

Gently heat the resulting trisodium arsenate solution to evaporate the solvent and concentrate the solution.

-

Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature to induce crystallization of the dodecahydrate form. Seeding with a small crystal can facilitate this process.

-

-

Isolation and Drying of Crystals:

-

Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of trisodium arsenate dodecahydrate.

Caption: Experimental workflow for the synthesis of trisodium arsenate dodecahydrate.

Quantitative Data and Analysis

Theoretical Yield Calculation:

The theoretical yield is determined by the limiting reactant in the synthesis. For the reaction using sodium hydroxide:

-

Molecular weight of H₃AsO₄ = 141.94 g/mol

-

Molecular weight of NaOH = 39.997 g/mol

-

Molecular weight of Na₃AsO₄·12H₂O = 424.07 g/mol

If 'x' grams of H₃AsO₄ is the limiting reactant, the theoretical yield of Na₃AsO₄·12H₂O can be calculated as:

Theoretical Yield (g) = (x g H₃AsO₄ / 141.94 g/mol ) * 424.07 g/mol

Purity Analysis:

The purity of the final product can be assessed using various analytical techniques, including:

-

Titration: To determine the arsenate content.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For elemental analysis and detection of trace metal impurities.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the dodecahydrate.

Logical Relationship of Synthesis Steps

The synthesis of trisodium arsenate dodecahydrate follows a logical progression of chemical transformations and physical separations. The relationship between these steps is depicted in the diagram below.

Caption: Logical flow of the synthesis process.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Trisodium Arsenate (CAS: 13464-38-5)

This document provides a comprehensive technical overview of trisodium arsenate, an inorganic arsenic compound. It covers its physicochemical properties, toxicological profile, safety and handling procedures, mechanisms of action, and relevant experimental protocols.

Chemical and Physical Properties

Trisodium arsenate (Na₃AsO₄) is an inorganic sodium salt composed of three sodium cations and one arsenate anion.[1][2] It typically appears as a white or colorless crystalline solid that is soluble in water.[3][4] The anhydrous form has the CAS number 13464-38-5, but it is often handled as a hydrate, such as the dodecahydrate (Na₃AsO₄·12H₂O).[3]

Table 1: Physicochemical Properties of Trisodium Arsenate

| Property | Value | Source(s) |

| CAS Number | 13464-38-5 (anhydrous) | [3][5] |

| Molecular Formula | AsNa₃O₄ | [1] |

| Molecular Weight | 207.889 g/mol | [1][4] |

| Appearance | White or colorless crystalline solid | [3][4] |

| Melting Point | 57 °C (dodecahydrate, when heated rapidly) | [6] |

| Boiling Point | Data not available | [7][8] |

| Density | 2.835 g/cm³ | [5] |

| Solubility | Soluble in water; slightly soluble in alcohol | [6] |

| IUPAC Name | Trisodium arsorate | [3] |

Toxicology and Safety

Trisodium arsenate is a highly toxic compound with significant health risks, including carcinogenicity and acute toxicity upon ingestion or inhalation.

Toxicological Profile

The toxicity of arsenate is primarily due to its in-vivo reduction to the more toxic trivalent arsenite.[9] Arsenate can compete with phosphate for cellular uptake through phosphate transport proteins.[10][11] Arsenic compounds are known to interfere with cellular respiration and DNA repair mechanisms.[4][12] Chronic exposure is associated with skin lesions, various cancers, and neurological damage.[10][13][14]

Table 2: Toxicological Data Summary

| Endpoint | Classification/Effect | Source(s) |

| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | [4] |

| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled) | [4] |

| Carcinogenicity | Category 1A (May cause cancer) | |

| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) | |

| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | |

| Target Organs | Skin, Lungs, Liver, Kidneys | [1][9][13] |

GHS Hazard and Safety Information

Proper handling of trisodium arsenate is critical. All work should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE).[15]

Table 3: GHS Hazard Classification

| Pictogram | Code | Hazard Statement |

|

| H301 + H331 | Toxic if swallowed or if inhaled. |

| H350 | May cause cancer. | |

| H410 | Very toxic to aquatic life with long lasting effects. |

Key Precautionary Statements:

-

P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[16]

-

P261: Avoid breathing dust.[16]

-

P270: Do not eat, drink or smoke when using this product.[16]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P273: Avoid release to the environment.[16]

-

P405: Store locked up.[16]

Biological Mechanisms and Signaling Pathways

Arsenic exposure, primarily through its trivalent form (arsenite), induces significant cellular stress and disrupts multiple signal transduction pathways. This disruption is a key driver of its carcinogenic and toxic effects.[10][17] One of the primary mechanisms is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[12] This oxidative stress, in turn, activates complex signaling cascades.

Arsenite exposure activates Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 kinases.[12] It also modulates the PI3K/Akt pathway.[18] Activation of these pathways leads to the downstream regulation of key transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), which control genes involved in cell proliferation, inflammation, and apoptosis.[12][18] The ultimate cellular response is dose- and time-dependent, with low-level chronic exposure promoting cell proliferation and high-level acute exposure often leading to apoptosis.[12]

Caption: Arsenic-induced signaling cascade.

Experimental Protocols

Investigating the cytotoxicity of trisodium arsenate is a common requirement. The following section details a standard methodology for assessing cell viability using the MTT assay.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is adapted from methodologies used to assess the viability of cells after exposure to sodium arsenite.[19]

Objective: To determine the dose-dependent cytotoxic effect of trisodium arsenate on a selected cell line (e.g., HepG2, UROtsa) by measuring mitochondrial dehydrogenase activity.

Materials:

-

Selected mammalian cell line

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Trisodium arsenate (CAS 13464-38-5)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate (100 µL volume).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of trisodium arsenate in sterile water or PBS.

-

Perform serial dilutions in serum-free medium to achieve final concentrations (e.g., ranging from 1 nM to 100 µM). Include a vehicle-only control group.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of trisodium arsenate.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, carefully remove the treatment medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using appropriate software (e.g., GraphPad Prism).

-

Caption: Experimental workflow for an MTT cytotoxicity assay.

References

- 1. Trisodium arsenate - 13464-38-5 | VulcanChem [vulcanchem.com]

- 2. trisodium arsenate | 13464-38-5 [chemicalbook.com]

- 3. Sodium arsenate - Wikipedia [en.wikipedia.org]

- 4. Sodium arsenate | AsNa3O4 | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trisodium arsenate - Wikidata [wikidata.org]

- 6. lewisu.edu [lewisu.edu]

- 7. Page loading... [guidechem.com]

- 8. Cas 13464-38-5,trisodium arsenate | lookchem [lookchem.com]

- 9. Sodium arsenate (UK PID) [inchem.org]

- 10. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 13. Biological effects and epidemiological consequences of arsenic exposure, and reagents that can ameliorate arsenic damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gov.uk [gov.uk]

- 15. fishersci.fi [fishersci.fi]

- 16. Page loading... [guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of arsenic exposure on the PI3K/Akt/NF-κB signaling pathway in the hippocampus of offspring mice at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Low Dose and Long Term Toxicity of Sodium Arsenite Caused Caspase Dependent Apoptosis Based on Morphology and Biochemical Character - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Sodium Arsenate Compounds in Research

Introduction

Arsenic, a metalloid infamous for its toxicity, paradoxically holds a significant place in the annals of medicine and scientific research.[1] For centuries, arsenicals were employed as therapeutic agents for a wide range of ailments, from syphilis to leukemia.[1][2] This historical usage paved the way for intensive investigation into their biological mechanisms. While various arsenic-containing molecules have been studied, inorganic arsenicals, particularly sodium arsenate (AsV) and the more toxic sodium arsenite (AsIII), have been instrumental as research tools.[3][4] They have served as model xenobiotics to unravel fundamental cellular processes, from toxicological responses to complex signal transduction pathways. This guide provides an in-depth technical overview of the historical applications of sodium arsenate and related compounds in research, focusing on their use in toxicology, signal transduction, and as biochemical reagents.

Historical Research Applications

The journey of sodium arsenate and its related compounds in research transitioned from crude therapeutic application to sophisticated tools for molecular investigation.

Early Therapeutic and Toxicological Models

The medicinal use of arsenic compounds, such as in Fowler's solution (a 1% potassium arsenite solution) for leukemia and Salvarsan for syphilis, spurred early scientific inquiry into their effects.[3][5] Researchers in the mid-20th century began using sodium arsenate and arsenite to induce and study arsenicosis and carcinogenesis in animal models. These compounds became standard tools for investigating dose-dependent toxicity, organ damage, and the mechanisms of chemical-induced cancer.[6][7] Chronic exposure studies in rodents were foundational in linking arsenic to cancers of the skin, lung, bladder, and liver, providing the empirical basis for modern toxicological risk assessments.[3][8]

Elucidation of Signal Transduction Pathways

A pivotal application of sodium arsenite, in particular, emerged in the 1990s with the dawn of signal transduction research.[3] Scientists discovered that arsenite is a potent activator of cellular stress-response pathways. Its ability to induce oxidative stress by generating reactive oxygen species (ROS) made it an invaluable tool for studying how cells sense and respond to environmental insults.[9][10]

Key signaling cascades investigated using sodium arsenite include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Sodium arsenite was instrumental in dissecting the three major MAPK pathways. It was found to strongly activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are typically associated with stress responses, inflammation, and apoptosis.[3][11] Conversely, its effect on the Extracellular signal-Regulated Kinase (ERK) pathway, often linked to cell proliferation and survival, was found to be dose-dependent.[11]

-

Nuclear Factor-κB (NF-κB) Pathway: Research demonstrated that low concentrations of sodium arsenite could activate the NF-κB transcription factor, a key regulator of inflammation and cell survival.[5] However, at higher, chronic exposures, this activation could be inhibited, showcasing the complex, dose-dependent nature of arsenic's effects.[5]

-

PI3K-AKT Pathway: Studies in human neural stem cells revealed that sodium arsenite exposure negatively regulates the protective PI3K-AKT survival pathway, contributing to its apoptotic effects.[12]

Tool in Biochemical and Cellular Assays

Beyond its role as a model toxicant, sodium arsenate has been used in specific biochemical protocols. For instance, due to its reducing properties, sodium arsenite has been employed in protein iodination methods, where it is used as a reducing agent that results in a greater purity of the final reagent compared to other substances like metabisulfite.[10] It has also been used extensively in cell culture experiments to induce apoptosis (programmed cell death), allowing researchers to study the intricate molecular machinery governing this process.[12][13]

Quantitative Data from Historical Studies

The following tables summarize quantitative data from various historical research applications of sodium arsenate and arsenite, providing a comparative look at concentrations and their observed effects.

Table 1: In Vitro Studies on Cell Lines

| Compound | Cell Line | Concentration | Exposure Time | Observed Effect | Reference(s) |

| Sodium Arsenite | Rat Lung Epithelial (LEC) | 2 µM | 24 hours | Increased cell proliferation; activation of ERK pathway. | [11] |

| Sodium Arsenite | Rat Lung Epithelial (LEC) | 40 µM | 24 hours | Induced apoptosis; activation of JNK pathway. | [11] |

| Sodium Arsenite | Human Neural Stem Cells (NSC) | 2-4 µM | 6 hours | Induced mitochondrial-dependent apoptosis; inhibited PI3K-AKT pathway. | [12] |

| Sodium Arsenite | Rat Liver Cells (TRL 1215) | 500 nM | 18 weeks (chronic) | Increased tumor incidence in nude mice; genomic DNA hypomethylation. | [9] |

| Sodium Arsenite | Rat Bone Marrow MSCs | 25 nM | 21 days | Reduced cell viability; induced caspase-dependent apoptosis. | [13] |

| Arsenic Trioxide | Lymphoma Cells (EL4) | 0.1 - 3.0 µM | Not Specified | Inhibited cell proliferation in a dose-dependent manner. | [14] |

Table 2: In Vivo Studies on Animal Models

| Compound | Animal Model | Dose / Route | Duration | Observed Effect | Reference(s) |

| Sodium Arsenite | Rats | 5 mg/kg / Oral | 4 weeks | Induced nephrotoxicity. | [10] |

| Sodium Arsenate | Rats | 10 mg/L in drinking water | 90 days | Significant liver damage; increased malondialdehyde (oxidative stress marker). | [15] |

| Sodium Arsenate | Rats | 0.5 mg/kg / IV | Once weekly for 20 weeks | Preneoplastic lesions of the uterus, testes, and liver in females. | [8] |

| Sodium Arsenite | Mice | 5, 10, 20 mg/kg / Gavage | 48 hours | Dose-dependent changes in serum lipids. | [16] |

| Sodium Arsenite | Rats | 300 µg/L in drinking water | Chronic | Depletion of glutathione and increased lipid peroxidation in the brain. | [9] |

Experimental Protocols

The following are representative methodologies synthesized from historical research literature.

Protocol 1: Induction of Apoptosis and MAPK Pathway Analysis in Cell Culture

Objective: To investigate the dose-dependent effects of sodium arsenite on cell viability and the activation of the ERK and JNK signaling pathways.

-

Cell Culture: Rat Lung Epithelial (LEC) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare fresh stock solutions of sodium arsenite (Sigma-Aldrich) in sterile water. When cells reach 70-80% confluency, replace the medium with fresh medium containing sodium arsenite at final concentrations of 2 µM (low dose) and 40 µM (high dose). A control group receives medium without arsenite.

-

Apoptosis Assay (Flow Cytometry): After 24 hours of treatment, harvest cells by trypsinization. Wash cells with cold Phosphate-Buffered Saline (PBS) and resuspend in binding buffer. Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the cell population using a flow cytometer to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Western Blot for MAPK Activation: After 6 hours of treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, and total-JNK. Use an antibody for β-actin as a loading control.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity to determine the ratio of phosphorylated to total protein.

Protocol 2: Chronic Oral Toxicity Study in a Rodent Model

Objective: To assess the long-term hepatotoxicity of sodium arsenate administered through drinking water.

-

Animal Model: Use male Wistar rats (8 weeks old). House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water. Acclimatize animals for one week before the experiment.

-

Dosing Regimen: Divide rats into three groups (n=10 per group): Control (receiving regular drinking water), Low Dose (1 mg/L sodium arsenate in drinking water), and High Dose (10 mg/L sodium arsenate in drinking water). Prepare fresh arsenate solutions weekly.

-

Exposure Period: Maintain the exposure for 90 days. Monitor animal body weight and water consumption weekly.

-

Sample Collection: At the end of the 90-day period, fast the rats overnight and collect blood via cardiac puncture under anesthesia. Euthanize the animals by cervical dislocation and immediately excise the liver.

-

Biochemical Analysis of Blood: Centrifuge the blood samples to separate plasma. Analyze plasma for liver damage markers, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using standard colorimetric assay kits.

-

Oxidative Stress Analysis in Liver: Homogenize a portion of the liver tissue in cold potassium phosphate buffer. Centrifuge the homogenate and use the supernatant to measure levels of malondialdehyde (MDA) via the thiobarbituric acid reactive substances (TBARS) assay and protein carbonyls as markers of oxidative stress.

-

Histopathology: Fix a separate portion of the liver in 10% neutral buffered formalin. Process the tissue, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E). Examine the slides under a light microscope for pathological changes such as inflammation, necrosis, and fibrosis.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and processes described in this guide.

Caption: MAPK signaling pathways activated by sodium arsenite.

Caption: Experimental workflow for a chronic rodent toxicology study.

Caption: Dose-dependent opposing effects of sodium arsenite.

References

- 1. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 3. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. bcsrj.com [bcsrj.com]

- 8. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Low Dose and Long Term Toxicity of Sodium Arsenite Caused Caspase Dependent Apoptosis Based on Morphology and Biochemical Character - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comparative Toxicological Analysis of Trisodium Arsenate and Sodium Arsenite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the toxicological differences between trisodium arsenate (AsV) and sodium arsenite (AsIII), two inorganic arsenic compounds with distinct chemical properties and biological effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the mechanisms of arsenic toxicity and developing potential therapeutic interventions.

Executive Summary

Inorganic arsenic presents a significant global health concern. While both pentavalent arsenate and trivalent arsenite are toxic, a substantial body of evidence demonstrates that sodium arsenite exhibits significantly greater toxicity than trisodium arsenate. This difference is primarily attributed to their distinct mechanisms of cellular uptake, metabolic pathways, and molecular interactions. Arsenite readily interacts with sulfhydryl groups in critical proteins and enzymes, leading to their inactivation and the generation of severe oxidative stress. In contrast, arsenate's toxicity largely stems from its ability to substitute for phosphate in essential biochemical reactions, thereby disrupting cellular energy metabolism. This guide will delve into the quantitative toxicological data, detailed experimental methodologies for assessing their effects, and the specific signaling pathways perturbed by each compound.

Quantitative Toxicological Data

The acute toxicity of a substance is often quantified by its median lethal dose (LD50), the dose required to kill half the members of a tested population. The following tables summarize the available LD50 data for trisodium arsenate and sodium arsenite across various species and routes of administration, highlighting the generally higher toxicity of the arsenite form (lower LD50 values).

Table 1: Acute Toxicity (LD50) of Trisodium Arsenate

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 41 | |

| Mouse | Oral | 1-20 | |

| Mouse | Intramuscular | 87,360 |

Note: Data for trisodium arsenate is less abundant in readily available toxicological databases compared to sodium arsenite.

Table 2: Acute Toxicity (LD50) of Sodium Arsenite

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 12 - 41 | [1][2] |

| Rat | Dermal | 150 | [2] |

| Rat | Subcutaneous | 12 | [1] |

| Mouse | Oral | 16.5 - 18 | [1][3] |

| Mouse | Intraperitoneal | 1.17 | [2] |

| Mouse | Intramuscular | 14 | [2] |

| Rabbit | Intravenous | 7.6 | [2] |

In addition to acute lethality, the cytotoxic effects of these compounds can be quantified by determining the half-maximal inhibitory concentration (IC50) in in-vitro assays.

Table 3: In Vitro Cytotoxicity (IC50)

| Compound | Cell Line | Assay | IC50 | Reference(s) |

| Sodium Arsenite | Human Leukemia (HL60) | Pyruvate Dehydrogenase Activity | 2 µM | [4][5] |

| Sodium Arsenite | Porcine Heart | Pyruvate Dehydrogenase Activity | 182 µM | [4][5] |

Mechanisms of Toxicity

The profound differences in the toxicity of trisodium arsenate and sodium arsenite are rooted in their distinct chemical interactions at the molecular level.

2.1. Trisodium Arsenate (AsV): The Phosphate Mimic

The primary mechanism of arsenate toxicity is its ability to act as a phosphate analog. Due to its similar size and charge, arsenate can substitute for phosphate in key metabolic pathways, most notably glycolysis.[6][7][8][9]

-

Uncoupling of Glycolysis: In the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis, arsenate can replace phosphate, leading to the formation of an unstable intermediate, 1-arseno-3-phosphoglycerate.[8][9] This molecule spontaneously hydrolyzes to 3-phosphoglycerate without the accompanying synthesis of ATP.[7][8] This "arsenolysis" effectively uncouples a critical energy-yielding step of glycolysis, leading to a net decrease in cellular ATP production.[9]

-

Inhibition of ATP Synthesis: At the mitochondrial level, arsenate can also interfere with oxidative phosphorylation by forming an unstable ADP-arsenate complex, further depleting the cell's energy reserves.[9]

2.2. Sodium Arsenite (AsIII): The Sulfhydryl Reactive Agent and Oxidative Stress Inducer

Sodium arsenite is considerably more reactive than trisodium arsenate. Its toxicity is multifaceted and primarily driven by two interconnected mechanisms:

-

Inhibition of Enzymes via Sulfhydryl Binding: Trivalent arsenic has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[6] This binding can lead to the inactivation of numerous critical enzymes. A classic example is the inhibition of the pyruvate dehydrogenase (PDH) complex, a key enzyme linking glycolysis to the citric acid cycle.[4][10][11] Arsenite binds to the dihydrolipoamide cofactor of PDH, halting the conversion of pyruvate to acetyl-CoA and severely disrupting cellular respiration.[6][11]

-

Induction of Oxidative Stress: Sodium arsenite is a potent inducer of oxidative stress. It is thought to generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, through various mechanisms including interactions with mitochondrial electron transport chain components.[4][5] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA.

Signaling Pathways

The cellular response to arsenic exposure involves the modulation of several key signaling pathways.

3.1. Arsenate-Induced Disruption of Energy Metabolism

The primary signaling consequence of arsenate exposure is the disruption of ATP-dependent processes due to its interference with glycolysis and oxidative phosphorylation.

3.2. Arsenite-Induced Oxidative Stress and Nrf2 Activation

Sodium arsenite triggers a robust oxidative stress response, leading to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to assess the toxicological properties of arsenic compounds. Below are generalized protocols for key experiments.

4.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., hepatocytes, neuroblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of trisodium arsenate or sodium arsenite for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value for each compound.

4.2. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Expose cells to trisodium arsenate or sodium arsenite for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

4.3. Genotoxicity Assessment: Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture and Treatment: Culture cells (e.g., human lymphocytes or a suitable cell line) and expose them to various concentrations of trisodium arsenate or sodium arsenite.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, score the frequency of micronuclei in a large population of binucleated cells (e.g., 1000-2000 cells per treatment group). An increase in the frequency of micronucleated cells indicates genotoxic activity.

4.4. Experimental Workflow for Comparative Toxicity Assessment

The following diagram illustrates a typical workflow for comparing the toxicity of trisodium arsenate and sodium arsenite.

References

- 1. KoreaMed [koreamed.org]

- 2. Sodium Arsenite | NaAsO2 | CID 443495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 7. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 8. Arsenate, \mathrm{AsO}_{4}^{3-}, acts as a phosphate analog and can repla.. [askfilo.com]

- 9. wjgnet.com [wjgnet.com]

- 10. medgloss.com [medgloss.com]

- 11. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanisms of Arsenate Toxicity and Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a ubiquitous metalloid, poses a significant threat to human health through environmental and occupational exposure. Its toxicity is multifaceted, with the induction of oxidative stress standing out as a central mechanism of its deleterious effects. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying arsenate-induced toxicity, with a particular focus on the generation of reactive oxygen species (ROS) and the subsequent cellular responses. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into key signaling pathways, quantitative data on arsenic's impact, and methodologies for experimental investigation.

The Core Mechanism: Oxidative Stress

Arsenate's toxicity is intrinsically linked to its ability to disrupt the delicate balance between pro-oxidants and antioxidants within the cell, leading to a state of oxidative stress. This occurs through several interconnected mechanisms:

-

Mitochondrial Dysfunction: Mitochondria are a primary target of arsenic toxicity. Arsenate can interfere with the electron transport chain, leading to the leakage of electrons and the subsequent formation of superoxide radicals (O₂⁻•). This not only compromises cellular energy production but also initiates a cascade of ROS generation.[1][2][3]

-

Enzyme Inhibition: Arsenate can directly inhibit critical antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione peroxidase (GPx), further impairing the cell's ability to neutralize ROS.[4][5][6]

-

Depletion of Glutathione: Arsenic exposure leads to a significant depletion of reduced glutathione (GSH), a key intracellular antioxidant. This is due to its consumption during the detoxification of arsenic and its direct binding to arsenicals.[7][8]

The overproduction of ROS, including superoxide anions, hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), inflicts widespread damage to cellular macromolecules.[7][9] This includes lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cellular dysfunction and apoptosis.[8][10][11]

Key Signaling Pathways in Arsenate Toxicity

Arsenate-induced oxidative stress triggers a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway plays a dual role in the cellular response to arsenate.

-

Pro-survival Signaling (ERK): At low concentrations, arsenite can stimulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is typically associated with cell proliferation and survival.

-

Apoptotic Signaling (JNK and p38): Conversely, higher levels of arsenate exposure activate the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways, which are key mediators of stress-induced apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and growth. Arsenate exposure has been shown to activate this pathway, which in turn can lead to the inhibition of autophagy through the mammalian target of rapamycin (mTOR).

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by arsenate, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12] However, chronic activation of Nrf2 has also been implicated in promoting cancer cell survival and chemoresistance.[13]

Quantitative Data on Arsenate-Induced Oxidative Stress

The following tables summarize quantitative data from various studies on the effects of arsenate exposure on markers of oxidative stress. It is important to note that the specific values can vary depending on the cell type, arsenate concentration, and duration of exposure.

Table 1: Effects of Arsenate on Reactive Oxygen Species (ROS) and Lipid Peroxidation

| Parameter | Cell/Tissue Type | Arsenate Concentration | Exposure Time | Observed Effect | Reference |

| ROS/RNS Levels | Mouse Intestine | 15-60 mg/L (in vivo) | 6 months | 11-21% increase | [14] |

| Lipid Peroxidation (MDA) | Mouse Intestine | 15-60 mg/L (in vivo) | 6 months | 21-147% increase | [14] |

| Lipid Peroxidation (MDA) | Rat Liver | 15.86 mg/kg (acute) | 1 hour | 14-54% increase | [15] |

| Lipid Peroxidation (MDA) | Rat Kidney | 15.86 mg/kg (acute) | 1 hour | 15-41% increase | [15] |

| Lipid Peroxidation (MDA) | Human Plasma | Occupational Exposure | Chronic | Significantly higher than in control subjects | [11] |

Table 2: Effects of Arsenate on Antioxidant Enzyme Activities

| Enzyme | Cell/Tissue Type | Arsenate Concentration | Exposure Time | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | Marchantia species | 5-10 µg/g | 30 days | 7-101% increase in activity | [13] |

| Catalase (CAT) | Marchantia species | 5-10 µg/g | 30 days | 18-34% increase in activity | [13] |

| Glutathione Peroxidase (GPx) | Marchantia species | 5-10 µg/g | 30 days | 45-56% decrease in activity | [13] |

| Superoxide Dismutase (SOD) | Trout Brain | 25-75 mg/L | 96 hours | Significant decrease in activity | [4] |

| Catalase (CAT) | Trout Brain | 25-75 mg/L | 96 hours | Significant decrease in activity | [4] |

| Glutathione Peroxidase (GPx) | Trout Brain | 25-75 mg/L | 96 hours | Significant decrease in activity | [4] |

| Superoxide Dismutase (SOD) | Carp Tissues | 0.5-1 mg/L | 1 month | Decrease in activity compared to control | [5] |

| Catalase (CAT) | Carp Tissues | 0.5-1 mg/L | 1 month | Decrease in activity compared to control | [5] |

Table 3: Effects of Arsenate on Glutathione Levels

| Parameter | Cell/Tissue Type | Arsenate Concentration | Exposure Time | Observed Effect | Reference |

| GSH Levels | Mouse Intestine | 15-60 mg/L (in vivo) | 6 months | Decrease in tissue GSH | [14] |

| GSH Levels | Growing Pigs | 30 mg/kg diet | Chronic | Significant decrease in GSH content | [8] |

| GSH/GSSG Ratio | Healthy Cells | Increased Oxidative Stress | - | In healthy cells, >90% of glutathione is in the reduced form (GSH). Oxidative stress leads to an increase in the GSSG to GSH ratio. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate arsenate-induced oxidative stress and toxicity.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is based on the cell-permeable fluorogenic probe DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Black 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells (e.g., 2 x 10⁵ HCT116 cells/well) in a 24-well plate or 1 x 10⁴ cells/well in a black 96-well plate and culture overnight.[16][17]

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO.[17] Immediately before use, dilute the stock solution in pre-warmed serum-free medium to the desired working concentration (e.g., 20 µM).[17][18]

-

Staining: Remove the culture medium and wash the cells once with warm medium.[17] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[16][17]

-

Washing: Remove the DCFH-DA solution and wash the cells once with medium and twice with PBS.[17]

-

Treatment: Add the desired concentration of arsenate to the cells and incubate for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).[16]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[17] For imaging, use a fluorescence microscope with a GFP filter.[17]

-

Normalization: To account for variations in cell number, normalize the fluorescence intensity to the protein concentration in each well, which can be determined using a Bradford assay.[17]

Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

-

4% Paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[19]

-

Positive Control (Optional): Treat a subset of cells with DNase I to induce DNA strand breaks.[19]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.[19]

-

Washing: Wash the cells with PBS.

-

Detection: For fluorescently labeled dUTPs, visualize the apoptotic cells directly using a fluorescence microscope or quantify using a flow cytometer. For biotin-labeled dUTPs, an additional step with fluorescently-labeled streptavidin is required.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

Measurement of GSH/GSSG Ratio

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status. A decrease in this ratio signifies increased oxidative stress.

Materials:

-

GSH/GSSG assay kit

-

5-Sulfosalicylic acid (SSA) for deproteinization

-

Thiol scavenger (e.g., 1-Methyl-4-vinyl-pyridinium) for GSSG measurement

-

Microplate reader

Procedure:

-

Sample Preparation: Lyse cells and deproteinate the lysate using SSA.[20]

-

Total Glutathione Measurement: In a 96-well plate, combine the deproteinized sample with a reaction mixture containing glutathione reductase and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). The rate of color development, measured at 412 nm, is proportional to the total glutathione concentration.[20]

-

GSSG Measurement: To measure GSSG specifically, first treat the sample with a thiol scavenger to derivatize the GSH.[21] Then, perform the same enzymatic recycling assay as for total glutathione.

-

Standard Curve: Generate a standard curve using known concentrations of GSSG.[20]

-

Calculation: Calculate the concentration of total glutathione and GSSG from the standard curve. The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio can then be calculated.

Western Blot Analysis of Nrf2 and HO-1

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and its downstream target HO-1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse arsenate-treated and control cells and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.[3][12]

Conclusion

Arsenate-induced toxicity is a complex process with oxidative stress at its core. The generation of ROS through mitochondrial dysfunction and the impairment of antioxidant defenses trigger a cascade of events, including the activation of stress-related signaling pathways and ultimately leading to cellular damage and apoptosis. This guide has provided an in-depth overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these cellular and molecular events is paramount for the development of effective strategies to mitigate the adverse health effects of arsenic exposure and for the identification of novel therapeutic targets.

References

- 1. abcam.com [abcam.com]

- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 3. Coordinated Regulation of Nrf2 and Histone H3 Serine 10 Phosphorylation in Arsenite-activated Transcription of the Human Heme Oxygenase-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of oxidative stress status and apoptotic markers of juvenile trout exposed to arsenic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidants Protect against Arsenic Induced Mitochondrial Cardio-Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic-induced oxidative stress and its reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Lipid peroxidation in workers exposed to aluminium, gallium, indium, arsenic, and antimony in the optoelectronic industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silencing NRF2 enhances arsenic trioxide-induced ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 4.6. DCF Assay for Oxidative Stress Determination [bio-protocol.org]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Trisodium Arsenate in Aqueous and Organic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trisodium arsenate (Na₃AsO₄), a compound of significant interest in various scientific and industrial fields, including its use as a reagent in chemical synthesis and its toxicological implications. This document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and provides visual workflows for these procedures.

Quantitative Solubility Data

Table 1: Solubility of Trisodium Arsenate and its Hydrate in Water

| Compound Form | Temperature (°C) | Solvent | Solubility ( g/100 g H₂O) |

| Trisodium Arsenate Dodecahydrate (Na₃AsO₄·12H₂O) | Not Specified | Water | 38.9 |

| Trisodium Arsenate (anhydrous) | 15 | Water | 72.4 (calculated from lbs/100 lbs water)[1] |

Table 2: Solubility of Sodium Arsenate in Aqueous Sodium Hydroxide (NaOH) Solutions at Various Temperatures

Data extracted from "The solubility behavior of sodium arsenate in NaOH solution based on the Pitzer model."[2][3]

| Temperature (K) | Temperature (°C) | NaOH Concentration (mol/kg) | Solubility of Sodium Arsenate (mol/kg) |

| 298.15 | 25 | 0.00 | 0.93 |

| 298.15 | 25 | 0.52 | 0.49 |

| 298.15 | 25 | 1.05 | 0.28 |

| 298.15 | 25 | 2.17 | 0.11 |

| 298.15 | 25 | 3.38 | 0.06 |

| 298.15 | 25 | 4.43 | 0.04 |

| 313.15 | 40 | 0.00 | 1.15 |

| 313.15 | 40 | 0.51 | 0.65 |

| 313.15 | 40 | 1.03 | 0.40 |

| 313.15 | 40 | 2.12 | 0.16 |

| 313.15 | 40 | 3.31 | 0.09 |

| 313.15 | 40 | 4.34 | 0.06 |

| 333.15 | 60 | 0.00 | 1.44 |

| 333.15 | 60 | 0.50 | 0.88 |

| 333.15 | 60 | 1.01 | 0.57 |

| 333.15 | 60 | 2.08 | 0.24 |

| 333.15 | 60 | 3.24 | 0.13 |

| 333.15 | 60 | 4.25 | 0.08 |

| 353.15 | 80 | 0.00 | 1.80 |

| 353.15 | 80 | 0.49 | 1.18 |

| 353.15 | 80 | 0.99 | 0.79 |

| 353.15 | 80 | 2.03 | 0.35 |

| 353.15 | 80 | 3.17 | 0.19 |

| 353.15 | 80 | 4.16 | 0.12 |

| 373.15 | 100 | 0.00 | 2.22 |

| 373.15 | 100 | 0.48 | 1.55 |

| 373.15 | 100 | 0.97 | 1.07 |

| 373.15 | 100 | 1.99 | 0.51 |

| 373.15 | 100 | 3.10 | 0.27 |

| 373.15 | 100 | 4.07 | 0.17 |

Solubility in Organic Solvents

Experimental Protocols for Solubility Determination

The determination of the solubility of trisodium arsenate can be performed using several established methods. The choice of method depends on the required precision, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method for Aqueous Solubility

This classical method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of trisodium arsenate to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the solution through a fine-porosity filter to remove any suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent (water) by heating the container in an oven at a temperature that ensures complete evaporation without decomposing the trisodium arsenate (e.g., 105-110 °C).

-

Cool the container in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved trisodium arsenate is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

The mass of the water is the difference between the mass of the container with the solution and the mass of the container with the residue.

-

Solubility is expressed as grams of trisodium arsenate per 100 grams of water.

-

Spectroscopic Method for Low Solubility or in Complex Matrices

For determining low concentrations of trisodium arsenate, particularly in organic solvents or complex aqueous matrices, spectroscopic methods offer high sensitivity and specificity.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Digestion (if necessary):

-

Withdraw a known volume of the clear, saturated solution.

-